molecular formula C20H18O B1295548 2,2,2-Triphenylethanol CAS No. 896-32-2

2,2,2-Triphenylethanol

Cat. No. B1295548
CAS RN: 896-32-2
M. Wt: 274.4 g/mol
InChI Key: KXGOCPRLOMWVLP-UHFFFAOYSA-N
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Description

2,2,2-Triphenylethanol (TPE) is an organic compound that belongs to the class of tertiary alcohols. It is a white crystalline solid that is widely used in scientific research due to its unique chemical properties. TPE has been extensively studied for its potential applications in various fields, including chemistry, biology, and medicine.

Scientific Research Applications

Crystal Structure and Hydrogen Bonding

2,2,2-Triphenylethanol exhibits unique crystallographic properties, such as forming hydrogen-bonded tetrameric aggregates that are centrosymmetric. These aggregates result in a planar O4 ring, significant for its nearly square shape and fully ordered hydroxyl H atoms, contributing to its molecular stability and potential applications in crystal engineering (Ferguson, Glidewell, & Zakaria, 1994).

Synthesis and Ligand Development

2,2,2-Triphenylethanol is pivotal in the synthesis of various enantiomerically pure compounds, such as (S)-2-amino-1,2,2-triphenylethanol. This process involves multiple steps, including the reduction of azides and alkylation, highlighting its role in developing new families of ligands for catalytic reactions (Reddy et al., 1999).

Intermolecular Hydrogen Bonding

1,1,2-Triphenylethanol, a related compound, forms dimers in solid state through O-H...π(arene) intermolecular hydrogen bonding. This type of interaction, involving hydroxyl groups and phenyl groups of centrosymmetrically related molecules, is crucial in understanding molecular self-assembly and designing molecular materials (Ferguson, Gallagher, Glidewell, & Zakaria, 1994).

Catalysis in Organic Chemistry

2,2,2-Triphenylethanol derivatives, such as 2-dialkylamino-1,1,2-triphenylethanol, are used in enantioselective additions to aldehydes, indicating their significance in asymmetric synthesis and catalysis. These compounds allow for the assessment of structural features that favor catalytic activity and selectivity (García-Delgado et al., 2004).

Role in Grignard Reagent Formation

2-Chloro-1,1,1-triphenylethane, related to 2,2,2-Triphenylethanol, is significant in the study of Grignard reagent formation. The reaction kinetics and product distribution of this compound offer insights into radical formation in organic synthesis (Bickelhaupt et al., 2008).

properties

IUPAC Name

2,2,2-triphenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O/c21-16-20(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,21H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXGOCPRLOMWVLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CO)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60288100
Record name 2,2,2-Triphenylethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60288100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Triphenylethanol

CAS RN

896-32-2
Record name NSC54125
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54125
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2,2-Triphenylethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60288100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of LAH (3.9 g, 0.104 mol) in dry THF (200 mL) was stirred at 0° C. for 20 min. A solution of 2,2,2-triphenylacetic acid (10 g, 0.034 mol) in dry THF (50 mL) was added in a drop-wise manner. The reaction mixture was stirred at RT overnight. Excess LAH was quenched with 1.5 N HCl and the reaction mixture was further stirred for 2 h at RT. The reaction mixture was filtered through celite, washed with ethyl acetate and the filtrate was concentrated under vacuum. The crude product was purified by column chromatography on silica gel (4% ethyl acetate in pet. ether) to give the title compound (4.6 g, 48%). TLC: Pet. ether/EtOAc, 7:3, Rf=0.2
Name
Quantity
3.9 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
48%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,2-Triphenylethanol
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2,2,2-Triphenylethanol
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2,2,2-Triphenylethanol
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Reactant of Route 6
2,2,2-Triphenylethanol

Citations

For This Compound
72
Citations
G Ferguson, C Glidewell, CM Zakaria - … Crystallographica Section C …, 1994 - scripts.iucr.org
The crystal structures of sterically congested monoalcohols display a wide variety of hydrogen-bonding pattems. The compounds Ph3MOH (M= C, Si, Ge) all crystallize as hydrogen-…
Number of citations: 6 scripts.iucr.org
KI Lee, Y Okamoto - The Journal of Organic Chemistry, 1976 - ACS Publications
Results Solvolysis of 2, 2, 2-Triphenylethyl p-Toluenesulfon-ate (1) in the Presence of Base. Compound 1 was solvo-lyzed in either dioxane-water or dioxane-alcohol solution in the …
Number of citations: 8 pubs.acs.org
C Glidewell, G Ferguson - Acta Crystallographica Section C: Crystal …, 1994 - scripts.iucr.org
(IUCr) Molecules isoelectronic with 2,2,2-triphenylethanol: multiple hydrogen-bonding modes in the structures of O-tritylhydroxylamine, Ph3CONH2, and …
Number of citations: 14 scripts.iucr.org
L Kaplan - The Journal of Organic Chemistry, 1966 - ACS Publications
(1) GA Wiley, RL Hershkowitz, B, M. Rein, and BC Chung, J. Am, Chem, Soc., 86, 964 (1964). ization. For example, a 91% yield of neopentyl bromide was obtained by treatment of …
Number of citations: 14 pubs.acs.org
X Fu, RA Moss, P Piotrowiak, M Myahkostupov… - Organic …, 2006 - ACS Publications
Photolysis of 3-(2,2,2-triphenylethoxy)-3-chlorodiazirine gives 2,2,2-triphenylethoxychlorocarbene which fragments with 1,2-phenyl migration and loss of CO and Cl - to yield the 1,1,2-…
Number of citations: 5 pubs.acs.org
J CASON, FJ SCHMITZ - The Journal of Organic Chemistry, 1960 - ACS Publications
Reaction of excess methylmagnesium iodide with triphenylacetyl chloride yields triphenylmethane, triphenylethane, and methyl trityl ketone. There could be detected no ethyl …
Number of citations: 8 pubs.acs.org
MN Rerick, EL Eliel - Journal of the American Chemical Society, 1962 - ACS Publications
(3) EL Eliel and DW Delmonte, ibid., 80, 1744 (1958).(4) EL Eliel and. N. Rerick, ibid., 82, 1362 (I960).(5) For a review of mixed hydride reductions cf.. N. Rerick,“Selective Reduction of …
Number of citations: 45 pubs.acs.org
J Pola, Z Papoušková… - Collection of Czechoslovak …, 1973 - cccc.uochb.cas.cz
Intramolecular hydrogen bonds in compounds of the type C6Hs (CH3hSi (CHz) nOH (1/= 1, 2) and in (C6HshSiCH20H were studied by IR spectroscopy. By comparison with …
Number of citations: 10 cccc.uochb.cas.cz
WH Starnes - Journal of the American Chemical Society, 1963 - ACS Publications
Benzophenone”. 005±. 001 Phenol”. 007±. 001 Carbon dioxide. 223±. 043 0 100, 0.500 g. of la, 10.0 ml. of solvent (triply degassed), helium atmosphere. 6 Other products are …
Number of citations: 14 pubs.acs.org
M Said, D Noort, J Magdalou, JC Ziegler… - Biochemical and …, 1992 - Elsevier
A homologous series of ω,ω,ω-triphenylalcohols and corresponding ω,ω,ω-triphenylalkyl-UDP derivatives was synthesized and tested as inhibitors of UDP-glucuronosyltransferase (…
Number of citations: 27 www.sciencedirect.com

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